molecular formula C9H11BrClNS B15315987 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride

Cat. No.: B15315987
M. Wt: 280.61 g/mol
InChI Key: BJYGMSDNDRCUSF-UHFFFAOYSA-N
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Description

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is a chemical compound that belongs to the class of benzothiopyran derivatives. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 4th position of the benzothiopyran ring system. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride typically involves the bromination of 3,4-dihydro-1H-2-benzothiopyran followed by the introduction of an amine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be achieved using ammonia or an amine derivative under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3,4-dihydro-1H-2-benzothiopyran-4-amine.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 3,4-dihydro-1H-2-benzothiopyran-4-amine.

    Substitution: Various substituted benzothiopyran derivatives.

Scientific Research Applications

7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • 6-bromo-3,4-dihydro-2H-1,4-benzothiazine
  • 7-bromo-2,1,3-benzothiadiazole-4-carboxaldehyde

Uniqueness

Compared to similar compounds, 7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-aminehydrochloride is unique due to its specific substitution pattern and the presence of both bromine and amine functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H11BrClNS

Molecular Weight

280.61 g/mol

IUPAC Name

7-bromo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H10BrNS.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H

InChI Key

BJYGMSDNDRCUSF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(CS1)C=C(C=C2)Br)N.Cl

Origin of Product

United States

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